2,2-Dibutyl-1,3-dithiolane
CAS No.: 59729-25-8
Cat. No.: VC19562509
Molecular Formula: C11H22S2
Molecular Weight: 218.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59729-25-8 |
|---|---|
| Molecular Formula | C11H22S2 |
| Molecular Weight | 218.4 g/mol |
| IUPAC Name | 2,2-dibutyl-1,3-dithiolane |
| Standard InChI | InChI=1S/C11H22S2/c1-3-5-7-11(8-6-4-2)12-9-10-13-11/h3-10H2,1-2H3 |
| Standard InChI Key | OVCKIQROGZGICM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1(SCCS1)CCCC |
Introduction
Chemical Structure and Physicochemical Properties
2,2-Dibutyl-1,3-dithiane belongs to the dithiane family, featuring a saturated six-membered ring with two sulfur atoms at the 1- and 3-positions. The two n-butyl substituents at the 2-position confer steric bulk and influence the compound’s reactivity. Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₄S₂ | |
| Molecular Weight | 232.5 g/mol | |
| IUPAC Name | 2,2-dibutyl-1,3-dithiane | |
| Boiling Point | Not reported | – |
| Density | Not reported | – |
| Canonical SMILES | CCCCC1(SCCCS1)CCCC | |
| InChIKey | RKYHYDYPMMCEJS-UHFFFAOYSA-N |
The compound’s structure has been validated via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. The presence of the dithiane ring enables unique reactivity patterns, particularly in protecting carbonyl groups and facilitating carbon-carbon bond-forming reactions .
Synthesis and Reaction Mechanisms
The synthesis of 2,2-Dibutyl-1,3-dithiane typically involves the cyclization of 1,3-dithiols or their precursors. A common route utilizes 1,3-propanedithiol derivatives, which undergo alkylation with n-butyl halides in the presence of a base. For example, treatment of 1,3-dithiane with n-butyl lithium followed by quenching with n-butyl bromide yields the disubstituted product.
Key Synthetic Pathways
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Alkylation of 1,3-Dithiane:
Deprotonation of 1,3-dithiane with a strong base (e.g., n-BuLi) generates a dithianyl lithium species, which reacts with alkyl halides to introduce substituents at the 2-position. This method is scalable and achieves yields exceeding 90% under optimized conditions .
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Thioacetalization of Aldehydes:
Dithianes can also be synthesized via thioacetalization, where aldehydes react with 1,3-propanedithiol under acidic conditions. While this method is less direct for 2,2-dibutyl substitution, it highlights the broader utility of dithianes as protecting groups .
Applications in Organic Synthesis
Carbonyl Group Protection
The 1,3-dithiane moiety is widely employed to protect aldehyde functionalities during multi-step syntheses. The sulfur atoms stabilize adjacent carbocations, enabling selective transformations without disturbing the carbonyl group. Subsequent hydrolysis with mercury(II) chloride regenerates the aldehyde .
Nucleophilic Alkylation
2-Lithio-1,3-dithianes, derived from deprotonation of 2,2-dialkyl dithianes, serve as potent nucleophiles. These intermediates react with electrophiles such as alkyl halides, epoxides, and carbonyl compounds to form carbon-carbon bonds. For instance, in the synthesis of polycyclic natural products like histrionicotoxin, dithiane-derived nucleophiles facilitate the construction of quaternary carbon centers .
Synthesis of Difunctionalized Ketones
Dithianes enable the preparation of α,α′-difunctionalized ketones via sequential alkylation and oxidation. This strategy has been applied in the synthesis of prostaglandins and immunomodulators like rapamycin .
Comparison with 1,2-Dithiolanes
While 1,3-dithianes (six-membered rings) and 1,2-dithiolanes (five-membered rings) share sulfur-based reactivity, their applications differ significantly. Dithiolanes, such as those synthesized from 1,3-bis-tert-butyl thioethers , exhibit distinct photophysical properties and are utilized in materials science. In contrast, dithianes are prized in organic synthesis for their stability and versatility in C–C bond formation .
Challenges and Future Directions
Despite its utility, the handling of 2,2-Dibutyl-1,3-dithiane requires stringent conditions due to the toxicity of sulfur-containing byproducts. Future research may focus on:
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Developing greener synthetic protocols to minimize hazardous waste.
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Exploring catalytic asymmetric alkylation to access enantiomerically pure dithianes.
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Expanding applications in polymer chemistry and medicinal chemistry.
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